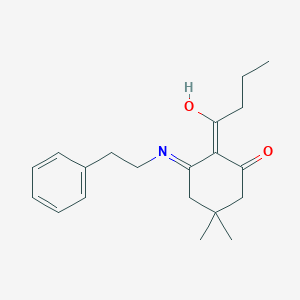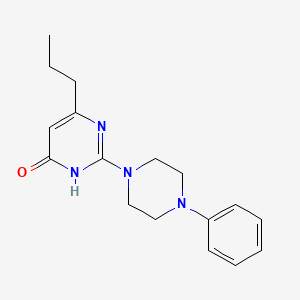![molecular formula C21H28N4O B6085200 2-methyl-4-[1-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B6085200.png)
2-methyl-4-[1-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-[1-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 6. The compound is further substituted with a piperidine ring and a quinoline derivative, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[1-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrimidinone core.
Attachment of the Quinoline Derivative: The quinoline moiety can be attached through a series of reactions involving the formation of carbon-nitrogen bonds, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4-[1-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the pyrimidinone or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents, or strong acids/bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
2-methyl-4-[1-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methyl-4-[1-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-[1-(piperidin-3-yl)-1H-pyrimidin-6-one]: Lacks the quinoline derivative, making it less complex.
4-[1-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one: Lacks the methyl group at position 2 of the pyrimidinone ring.
Uniqueness
The presence of both the quinoline derivative and the piperidine ring in 2-methyl-4-[1-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one makes it unique. This combination of structural features contributes to its distinct chemical properties and potential biological activities.
Propriétés
IUPAC Name |
2-methyl-4-[1-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]piperidin-3-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-15-22-19(12-21(26)23-15)18-6-4-10-25(14-18)13-16-7-8-20-17(11-16)5-3-9-24(20)2/h7-8,11-12,18H,3-6,9-10,13-14H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMQQGSKRDGGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCCN(C2)CC3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085123.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6085128.png)

![5-(2,6-dimethoxyphenyl)-3-[4-(3-methylphenoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B6085137.png)
![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)
![5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole](/img/structure/B6085149.png)
![N'-[2-(4-chlorophenoxy)acetyl]-2-(4-chlorophenyl)acetohydrazide](/img/structure/B6085151.png)
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1H-benzimidazole-2-carbohydrazonamide](/img/structure/B6085157.png)
![ethyl (5Z)-5-[(5-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6085160.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6085183.png)
![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)

![2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid](/img/structure/B6085211.png)
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide](/img/structure/B6085219.png)
